molecular formula C8H14N4O2 B13132605 acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide

acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide

Cat. No.: B13132605
M. Wt: 198.22 g/mol
InChI Key: MBNOAFDQORUFRF-UHFFFAOYSA-N
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Description

Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is a compound that features a pyrazole ring substituted with a methyl group and an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide typically involves the cyclization of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further modified to obtain the desired compound . Another method involves the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts for substitution reactions. The conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .

Major Products

The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the compound.

Mechanism of Action

The mechanism of action of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, in the context of prostate cancer therapy, derivatives of this compound act as androgen receptor antagonists, blocking the signaling pathways activated in prostate cancer cells . This blockage inhibits the proliferation of cancer cells and induces apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide

InChI

InChI=1S/C6H10N4.C2H4O2/c1-4-3-6(10-9-4)8-5(2)7;1-2(3)4/h3H,1-2H3,(H3,7,8,9,10);1H3,(H,3,4)

InChI Key

MBNOAFDQORUFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)N=C(C)N.CC(=O)O

Origin of Product

United States

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